Foxm1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Foxm1-IN-2 is a small-molecule inhibitor specifically designed to target the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is a critical regulator of cell proliferation, differentiation, and survival, and its overexpression is associated with various types of cancers. By inhibiting FOXM1, this compound aims to disrupt the transcriptional activity of this protein, thereby impeding cancer cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Foxm1-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that enhance the binding affinity and specificity of the inhibitor towards FOXM1.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
Foxm1-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .
Scientific Research Applications
Foxm1-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of FOXM1 in various chemical pathways.
Biology: Employed in cell-based assays to investigate the effects of FOXM1 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers characterized by overexpression of FOXM1.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new FOXM1 inhibitors
Mechanism of Action
Foxm1-IN-2 exerts its effects by binding to the DNA-binding domain of FOXM1, thereby preventing the transcription factor from interacting with its target genes. This inhibition disrupts the transcriptional regulation of genes involved in cell cycle progression, DNA repair, and apoptosis, leading to reduced cancer cell proliferation and increased cell death .
Comparison with Similar Compounds
Similar Compounds
FDI-6: Another FOXM1 inhibitor that has shown efficacy in preclinical studies.
Thiostrepton: A natural product that inhibits FOXM1 by binding to its DNA-binding domain.
Siomycin A: An antibiotic that also targets FOXM1 and has demonstrated anti-cancer properties
Uniqueness
Foxm1-IN-2 stands out due to its high specificity and potency in inhibiting FOXM1. Unlike some other inhibitors, this compound has been optimized for minimal off-target effects, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C48H47F4N7O12S |
---|---|
Molecular Weight |
1022.0 g/mol |
IUPAC Name |
3-amino-6-[4-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C48H47F4N7O12S/c49-28-8-10-29(11-9-28)56-44(64)42-41(53)40-32(48(50,51)52)24-33(57-45(40)72-42)27-6-12-30(13-7-27)70-25-37(61)54-16-2-18-67-20-22-69-23-21-68-19-3-17-55-38(62)26-71-35-5-1-4-31-39(35)47(66)59(46(31)65)34-14-15-36(60)58-43(34)63/h1,4-13,24,34H,2-3,14-23,25-26,53H2,(H,54,61)(H,55,62)(H,56,64)(H,58,60,63) |
InChI Key |
YAMKNIGHNZRGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=C(C=C4)C5=NC6=C(C(=C5)C(F)(F)F)C(=C(S6)C(=O)NC7=CC=C(C=C7)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.